molecular formula C4H11ClF3N3O2S B1378776 (2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride CAS No. 1797189-72-0

(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride

Cat. No.: B1378776
CAS No.: 1797189-72-0
M. Wt: 257.66 g/mol
InChI Key: ZPQULIKCFVARKV-UHFFFAOYSA-N
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Description

(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride is a chemical compound with the molecular formula C4H10F3N3O2S·HCl It is known for its unique structure, which includes both an aminoethyl group and a trifluoroethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride typically involves the reaction of 2-aminoethanol with 2,2,2-trifluoroethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-aminoethanol is replaced by the trifluoroethylsulfonyl group. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or amides.

    Reduction: The trifluoroethylsulfamoyl group can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethylsulfamoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonamides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the trifluoroethylsulfamoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Aminoethyl)sulfonamide hydrochloride: Similar structure but lacks the trifluoroethyl group.

    (2-Aminoethyl)[(methyl)sulfamoyl]amine hydrochloride: Contains a methyl group instead of a trifluoroethyl group.

    (2-Aminoethyl)[(ethyl)sulfamoyl]amine hydrochloride: Contains an ethyl group instead of a trifluoroethyl group.

Uniqueness

(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more versatile in various applications compared to its analogs.

Properties

IUPAC Name

N'-(2,2,2-trifluoroethylsulfamoyl)ethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10F3N3O2S.ClH/c5-4(6,7)3-10-13(11,12)9-2-1-8;/h9-10H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQULIKCFVARKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNS(=O)(=O)NCC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride
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(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride
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(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride
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(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride
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(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride
Reactant of Route 6
(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride

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